N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,6-TRIMETHYLBENZENESULFONYL)BUTANAMIDE
CAS No.: 518317-64-1
Cat. No.: VC5059581
Molecular Formula: C24H27NO5S
Molecular Weight: 441.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518317-64-1 |
|---|---|
| Molecular Formula | C24H27NO5S |
| Molecular Weight | 441.54 |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylbutanamide |
| Standard InChI | InChI=1S/C24H27NO5S/c1-7-8-22(27)25(31(28,29)24-15(3)11-14(2)12-16(24)4)19-9-10-21-20(13-19)23(17(5)26)18(6)30-21/h9-13H,7-8H2,1-6H3 |
| Standard InChI Key | JADRIXKITSDCMI-UHFFFAOYSA-N |
| SMILES | CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Introduction
N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylbenzenesulfonyl)butanamide is a synthetic compound that incorporates a benzofuran moiety, which has been studied for its biological activities. The compound's molecular formula is C24H27NO5S, and its molecular weight is approximately 441.54 g/mol. Despite the lack of extensive literature on this specific compound, related benzofuran derivatives have shown significant potential in various therapeutic applications.
Biological Activities
While specific data on N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylbenzenesulfonyl)butanamide is limited, related benzofuran compounds have demonstrated:
-
Antibacterial Activity: Benzofuran derivatives have shown efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis, often by disrupting cell wall synthesis or interfering with metabolic pathways.
-
Acetylcholinesterase Inhibition: Some benzofuran compounds exhibit strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's.
Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 10a | E. coli | 1.80 ± 0.25 µg/mL |
| Compound 10b | B. subtilis | 1.25 ± 0.60 µg/mL |
| Penicillin | E. coli | 2.4 ± 1.00 µg/mL |
| Penicillin | B. subtilis | 1 ± 1.50 µg/mL |
Acetylcholinesterase Inhibition
-
Compound 10d: Demonstrated an IC50 value of 0.55 ± 1.00 µM, indicating strong inhibitory potential against acetylcholinesterase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume